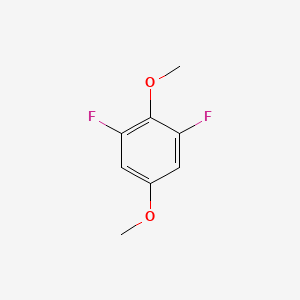

1,3-Difluoro-2,5-dimethoxybenzene

Description

Significance of Fluorinated Aromatic Ethers in Contemporary Chemical Research

Fluorinated aromatic ethers represent a class of organofluorine compounds that have seen a dramatic expansion in their application across various sectors of chemical research and industry. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant thermal and chemical stability to the molecule. jmu.edunbuv.gov.ua

The high electronegativity of fluorine creates a polarized Cδ+-Fδ− bond, which can influence a molecule's binding selectivity and metabolic stability, crucial aspects in the design of pharmaceuticals and agrochemicals. jmu.edu For instance, fluorinated ethers are integral to many crop protection products. acs.org In medicinal chemistry, the difluoromethyl ether group (-OCF2H) is particularly valued as a bioisostere for functional groups like alcohols (-OH) and amines (-NH2), as it can enhance a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. jmu.edu

Furthermore, the introduction of ether functionalities into fluorinated polymer chains can provide desirable thermoplastic properties, enabling easier processing and the creation of highly chemically resistant materials. google.com The unique properties of per- and polyfluorinated ethers have made them invaluable in a wide array of practical applications, driving considerable research into their synthesis and characterization. researchgate.net The development of efficient methods to create fluoroaromatic compounds is a long-standing goal, as these molecules serve as vital reagents in further chemical synthesis. jmu.edu

Molecular Architecture and Strategic Importance of 1,3-Difluoro-2,5-dimethoxybenzene

The molecular architecture of this compound consists of a central benzene (B151609) ring substituted with two fluorine atoms at the 1 and 3 positions, and two methoxy (B1213986) groups (-OCH3) at the 2 and 5 positions. This specific substitution pattern dictates its chemical reactivity and strategic importance as a building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H8F2O2 |

| Molecular Weight | 174.14 g/mol |

The data in this table is compiled from available chemical database information. nih.gov

The strategic importance of this molecule lies in the interplay of its substituents. The methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution. Conversely, the fluorine atoms are electron-withdrawing and can act as leaving groups in nucleophilic aromatic substitution reactions. This dual functionality makes this compound a potentially versatile intermediate.

While direct research on the 1,3-difluoro isomer is limited, the strategic utility can be inferred from its isomer, 1,4-Difluoro-2,5-dimethoxybenzene (B174104). This related compound has been successfully used as a precursor for generating benzyne (B1209423) intermediates for Diels-Alder reactions, a powerful method for constructing complex polycyclic aromatic systems. researchgate.netnih.gov The initial Diels-Alder reaction of the benzyne derived from 1,4-difluoro-2,5-dimethoxybenzene yields substituted oxabenzonorbornadienes, which can then be converted to naphthol derivatives. researchgate.net It is plausible that this compound could serve a similar role in generating unique aryne intermediates for accessing different substitution patterns in complex aromatic products.

Current Research Landscape and Academic Objectives for this compound

The current research landscape for this compound appears to be in a nascent stage, with its primary presence being in the catalogs of chemical suppliers rather than as the central subject of extensive academic studies. However, the academic objectives for this compound can be contextualized within the broader goals of organofluorine chemistry and the synthesis of complex molecules.

A key objective in contemporary organic synthesis is the development of efficient pathways to novel molecular scaffolds. The synthesis of 1,3-difluorobenzene (B1663923) derivatives is of significant interest due to their presence in bioactive molecules like fluoroquinolone antibacterials and in materials such as resins and insecticides. jmu.edujmu.edu Research in this area aims to create more efficient and selective synthetic methods, avoiding the hazardous reagents and significant waste associated with some traditional fluorination techniques. jmu.edu

Computational studies on dimethoxybenzene derivatives are being used to predict the stability and redox properties of these molecules, particularly for applications in materials science such as nonaqueous redox flow batteries. acs.org Such studies suggest that the substitution pattern significantly affects the stability of the resulting radical cations, a key factor in their performance. acs.org Academic objectives for this compound would likely involve its synthesis and subsequent use as a building block to create more complex, highly substituted aromatic compounds. Its unique substitution pattern offers the potential to synthesize novel pharmaceuticals, agrochemicals, or advanced materials, aligning with the overarching goals of modern chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

203059-81-8 |

|---|---|

Molecular Formula |

C8H8F2O2 |

Molecular Weight |

174.14 g/mol |

IUPAC Name |

1,3-difluoro-2,5-dimethoxybenzene |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |

InChI Key |

ZXDQTQYRMDJIDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)OC)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Difluoro 2,5 Dimethoxybenzene and Analogues

Direct Fluorination Strategies Applicable to Substituted Benzenes

Direct fluorination methods are often the most step-economical approaches to fluorinated aromatics. These strategies rely on the reaction of a substituted benzene (B151609), such as a dimethoxybenzene derivative, with a fluorine source. The primary challenge lies in controlling the position of the incoming fluorine atoms, which is dictated by the electronic nature of the substituents already present on the ring and the mechanism of the fluorination reaction.

Electrophilic fluorination is a widely used method for introducing fluorine into electron-rich aromatic systems. researchgate.net This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). acsgcipr.org The most common and effective reagents for this purpose are those containing a nitrogen-fluorine (N-F) bond, which are generally more stable, safer, and easier to handle than alternatives like elemental fluorine. wikipedia.orgorganicreactions.org

Prominent N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). researchgate.netwikipedia.org These reagents have been instrumental in the fluorination of a wide array of organic substrates. rsc.org The mechanism of electrophilic aromatic fluorination is complex and can proceed through either an SN2 pathway or a single-electron transfer (SET) process, depending on the substrate and reaction conditions. wikipedia.org For electron-rich arenes like dimethoxybenzenes, the reaction typically proceeds via a polar mechanism involving the formation of a Wheland intermediate (σ-complex), where the subsequent proton elimination is not the rate-limiting step. researchgate.net

The methoxy (B1213986) groups in a precursor like 1,4-dimethoxybenzene (B90301) are strong activating, ortho-, para-directing groups. Therefore, direct electrophilic fluorination would be expected to occur at the positions ortho to the methoxy groups, leading to the desired 1,3-difluoro-2,5-dimethoxybenzene.

Table 1: Common Electrophilic N-F Fluorinating Reagents

| Reagent Name | Abbreviation | Fluorinating Power |

| N-Fluorobenzenesulfonimide | NFSI | Effective |

| Selectfluor® | F-TEDA-BF4 | Very Effective |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective |

| N-Fluoropyridinium triflate | Powerful |

This table summarizes some common N-F reagents used in electrophilic fluorination, highlighting their general reactivity. researchgate.netacsgcipr.orgwikipedia.org

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to direct fluorination. This method involves the displacement of a suitable leaving group (such as a halogen or a nitro group) on an aromatic ring by a nucleophilic fluoride (B91410) source, like an alkali metal fluoride. google.com For an SNAr reaction to be effective, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the context of synthesizing this compound, one could envision a precursor such as 1,3-dichloro-2,5-dimethoxybenzene (B12684049) or 1,3-dinitro-2,5-dimethoxybenzene. The electron-donating nature of the methoxy groups, however, deactivates the ring towards nucleophilic attack, making this a challenging strategy without additional activating groups. researchgate.net Despite this, methods using anhydrous molten alkali metal acid fluorides have been developed for the nucleophilic replacement of non-fluorine halogens or nitro groups on aromatic compounds. google.com Microwave-assisted techniques have also been shown to accelerate nucleophilic fluorination reactions, sometimes altering the typical reactivity patterns of leaving groups. nih.gov For instance, in some aromatic systems, fluorine itself can act as a better leaving group than chlorine or bromine in [¹⁸F]fluoride substitutions. nih.gov

A related strategy involves the conversion of fluoroarenes to methoxyarenes. For example, a difluoroarene can be reacted with sodium methoxide (B1231860) to yield a dimethoxy derivative, a reaction that has been used in the synthesis of various methoxylated aromatic compounds. nih.gov

Radical fluorination methods have emerged as powerful tools for C-H functionalization. sciengine.com These reactions typically involve the generation of a carbon-centered radical, which is then trapped by a fluorine atom transfer agent. thieme-connect.de Historically, reagents like xenon difluoride (XeF₂) were used, but modern methods often employ electrophilic N-F reagents like Selectfluor® as the fluorine source under conditions that promote radical pathways. sciengine.comthieme-connect.de

These reactions can be initiated by various means, including photoredox catalysis or radical initiators like triethylborane. sciengine.comresearchgate.net For example, visible light can be used to activate a photocatalyst which then abstracts a hydrogen atom from the substrate, generating a radical that reacts with the fluorine source. researchgate.net While highly effective for certain substrates, achieving regioselectivity in the radical fluorination of a substituted benzene like 1,4-dimethoxybenzene can be difficult. The reaction may lack the predictable site-selectivity governed by electronic directing effects in electrophilic substitution.

Regioselectivity is the paramount consideration in the synthesis of a specific isomer like this compound.

In Electrophilic Fluorination: The regiochemical outcome is primarily dictated by the directing effects of the substituents on the aromatic ring. For a 1,4-dimethoxybenzene precursor, the two methoxy groups are ortho-, para-directing and strongly activating. Since the para positions are blocked, fluorination is directed to the two equivalent ortho positions (C2 and C6 relative to one methoxy, or C3 and C5 relative to the other), naturally leading to the 1,3-difluoro substitution pattern.

In Nucleophilic Fluorination: Regioselectivity is determined by the positions of the leaving groups and the activating electron-withdrawing groups. To synthesize the target compound via SNAr, one would need to start with a precursor having leaving groups at the 1 and 3 positions and activating groups that facilitate the substitution. The inherent electronic properties of the dimethoxybenzene core make this a non-trivial synthetic design.

In Radical Fluorination: Regioselectivity is often less predictable and can be influenced by the stability of the potential radical intermediates. Directing C-H fluorination to the desired positions on the 2,5-dimethoxybenzene scaffold would likely require the use of directing groups to achieve high selectivity. acsgcipr.org

Stereoselectivity is not a factor in the direct fluorination of the flat aromatic ring itself but becomes crucial when dealing with chiral substrates or when creating chiral centers in subsequent reactions.

Construction of the this compound Core via Cyclization and Ring-Expansion

An alternative to functionalizing an existing benzene ring is to construct the aromatic ring itself from smaller, fluorinated building blocks. These methods can offer excellent control over the final substitution pattern.

A novel and powerful strategy for synthesizing 1,3-difluorinated benzene derivatives involves the reaction of a 1,2-disubstituted cyclobutene (B1205218) with difluorocarbene (:CF₂). jmu.edujmu.edu This method is particularly noteworthy because it results in a 1,3-difluoro substitution pattern on the newly formed aromatic ring, a arrangement that can be challenging to achieve otherwise. jmu.edu

The reaction is believed to proceed through the initial formation of a difluorocyclopropane ring fused to the cyclobutane (B1203170) (a housane intermediate). jmu.edu This strained intermediate undergoes a series of rearrangements. Ring expansion, driven by the relief of ring strain and the departure of a fluoride ion, leads to a five-membered ring. A subsequent reaction with a second equivalent of difluorocarbene, followed by further rearrangement and elimination, ultimately yields the 1,3-difluorinated aromatic ring. jmu.edu While not specifically documented for this compound, this methodology provides a conceptual framework for constructing such a core by designing an appropriately substituted cyclobutene precursor. jmu.edu

Other Ring-Forming Reactions for Fluorinated Aromatics

The construction of the fluorinated benzene ring system is a foundational aspect of synthesizing compounds like this compound. Beyond traditional methods, novel ring-forming reactions offer unique pathways to fluorinated aromatics. One such strategy involves the reaction of 1,2-disubstituted cyclobutenes with difluorocarbene to generate 1,3-difluorobenzenes. jmu.edujmu.edu This method is notable because the fluorine atoms, originating from the difluorocarbene, are not positioned adjacent to one another in the final aromatic product. jmu.edu

A specific example is the synthesis of 1,3-difluoro-2-methyl-4-phenylbenzene. This reaction proceeds by adding difluorocarbene to 1-phenyl-2-methylcyclobutene. jmu.edu The proposed mechanism involves the formation of a strained housane intermediate after the initial carbene addition. jmu.edu Ring expansion is initiated by the departure of a fluoride ion, leading to a five-membered ring through an allylic cation. Subsequent expulsion of a proton yields a neutral fluorocyclopentadiene. A second equivalent of difluorocarbene then reacts with the non-fluorinated double bond of this intermediate, which is more electron-rich than the fluorinated one. jmu.edu This ultimately leads to the formation of the 1,3-difluorobenzene (B1663923) derivative.

Functional Group Interconversions and Derivatization from Precursors

The synthesis of this compound often relies on the modification of pre-existing aromatic scaffolds through functional group interconversions (FGIs). imperial.ac.ukfiveable.meorganic-chemistry.orgsolubilityofthings.comub.edu These transformations are crucial for introducing the required fluorine and methoxy substituents onto a benzene ring.

Strategies from Non-Fluorinated or Partially Fluorinated Benzenes

Starting from non-fluorinated or partially fluorinated benzene precursors, the introduction of fluorine and methoxy groups can be achieved through a sequence of reactions. The incorporation of fluorine atoms can significantly alter the electronic properties of the aromatic ring, making it more susceptible to certain types of reactions. numberanalytics.comnih.govacs.org

Fluorinated aromatics can undergo various reactions, including nucleophilic aromatic substitution (SNAr), which is a common method for introducing nucleophiles like methoxide. numberanalytics.com The high electronegativity of fluorine withdraws electron density from the ring, facilitating attack by nucleophiles. numberanalytics.com

Introduction of Methoxy Groups onto Halogenated Aromatic Scaffolds

A direct and efficient method for introducing methoxy groups onto a halogenated (specifically fluorinated) aromatic ring is through nucleophilic aromatic substitution. Aryl methoxides can be synthesized by the methoxylation of aryl halides. wikipedia.org

A general laboratory procedure involves reacting a fluoroarene compound with sodium methoxide in a suitable solvent like dimethylformamide (DMF). For instance, chlorinated mono-fluoroarenes have been successfully converted to their corresponding methoxyarenes in good to excellent yields. nih.gov The reaction typically involves heating the mixture to facilitate the substitution. nih.gov This strategy is directly applicable to the synthesis of this compound from a precursor like 1,2,5-trifluorobenzene.

Table 1: General Procedure for Methoxylation of Fluoroarenes

| Step | Procedure |

| 1 | A fluoroarene compound (1 mmol) is added to a mixture of sodium methoxide (2 mmol) and DMF (5 mL). |

| 2 | The reaction mixture is stirred at 110 °C for 3 hours. |

| 3 | The reaction is quenched with cold water and extracted with an organic solvent (e.g., hexane). |

| 4 | The organic layer is washed, dried, and the solvent is removed to yield the methoxylated product. |

This table is based on a general experimental procedure for the synthesis of methoxyarenes from fluoroarene derivatives. nih.gov

Cross-Coupling Reactions for Aryl-Halogen and Aryl-Oxygen Linkages

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, including the aryl-oxygen linkages present in this compound. youtube.com While traditionally used for C-C bond formation, these methods have been adapted for C-O bond formation. acs.orgsigmaaldrich.com

Nickel-catalyzed cross-coupling reactions have emerged as a promising method for coupling aryl ethers, which are generally more economical and environmentally benign substrates compared to aryl halides. acs.org Palladium-catalyzed reactions are also widely employed. For example, the use of bis(tri-tert-butylphosphine)palladium(0) (B44361) has been shown to be critical for the success of cross-coupling reactions between arylsilanolates and a wide range of aromatic bromides and chlorides to form biaryls. nih.gov Similar principles can be applied to the formation of aryl ethers. The development of ligands like BrettPhos has enabled palladium-catalyzed C-O bond-forming reactions between activated aryl halides and alcohols. sigmaaldrich.com

Mechanistic Investigations in Synthetic Pathways

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Mechanisms (e.g., Cationic, Radical, Concerted)

The synthesis of fluorinated and methoxylated aromatics can proceed through various mechanistic pathways, including cationic, radical, and concerted mechanisms.

Cationic Mechanisms : As mentioned in the ring-forming reaction of cyclobutenes with difluorocarbene, a cationic intermediate plays a key role in the ring expansion to form the aromatic product. jmu.edu In electrophilic aromatic substitution, the attack of an electrophile on the aromatic ring to form a carbocation intermediate (arenium ion) is a classic example of a cationic pathway. researchgate.net

Radical Mechanisms : Radical pathways can also be involved, particularly in certain fluorination or cross-coupling reactions. For instance, radical fluorosulfonylation has emerged as a method for synthesizing sulfonyl fluorides. researchgate.net

Concerted Mechanisms : Some nucleophilic aromatic substitution reactions are proposed to proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state, rather than through a distinct intermediate like the Meisenheimer complex. researchgate.net This is in contrast to the more traditional stepwise SNAr mechanism. Theoretical studies on aromatic nucleophilic substitution of fluorine have shown that the reaction can proceed via a concerted mechanism with a single transition state, which has a lower activation energy barrier compared to the stepwise mechanism. researchgate.net The solvent can have a significant effect on the activation energy barrier of these reactions. researchgate.net

Table 2: Investigated Reaction Mechanisms in Related Syntheses

| Reaction Type | Proposed Mechanism | Key Features |

| Difluorocarbene addition to cyclobutene | Cationic jmu.edu | Involves a strained housane intermediate and a cationic ring expansion. |

| Nucleophilic Aromatic Substitution | Concerted researchgate.net | Proceeds through a single transition state, often with a lower activation energy than a stepwise process. |

| Nucleophilic Aromatic Fluorination | Solvent-anion assisted SNAr koreascience.kr | The solvent anion interacts with the ion pair nucleophile to accelerate the reaction. |

| Cross-Coupling Reactions | Oxidative addition/reductive elimination | A common catalytic cycle for transition-metal catalyzed cross-couplings. acs.org |

Control of Regioselectivity and Diastereoselectivity in the Synthesis of this compound and Analogues

The precise arrangement of substituents on an aromatic ring is a critical aspect of organic synthesis, directly influencing the molecule's properties and reactivity. In the synthesis of this compound and its analogues, controlling the position of the fluorine and methoxy groups (regioselectivity) and the spatial orientation of substituents in chiral analogues (diastereoselectivity) is paramount. This section delves into the synthetic methodologies designed to achieve such control.

Control of Regioselectivity

The synthesis of polysubstituted benzenes, such as this compound, requires a strategic approach to navigate the directing effects of the various substituents. nih.govjmu.edu The order of introduction of the fluoro and methoxy groups is crucial in achieving the desired 1,3-difluoro-2,5-dimethoxy substitution pattern. Both fluorine and methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. However, the methoxy group is a significantly stronger activating group.

A plausible synthetic route to achieve the specific this compound isomer would likely involve the strategic use of directed ortho-metalation (DoM). wikipedia.org This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation and subsequent electrophilic substitution to the position ortho to the DMG. wikipedia.org Methoxy groups are effective DMGs, capable of directing lithiation to the adjacent positions. wikipedia.org

One potential synthetic strategy could commence with 1,3-difluorobenzene. The fluorine atoms are deactivating groups, making electrophilic substitution challenging. A more viable approach would be to start with a dimethoxybenzene derivative and introduce the fluorine atoms subsequently.

A proposed synthetic pathway is outlined below:

Starting Material: 1,3-Dimethoxybenzene (B93181) (m-dimethoxybenzene).

Directed ortho-Fluorination: Utilizing the directing effect of the methoxy groups. While direct fluorination can be challenging, modern electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be employed. However, achieving the desired regioselectivity can be difficult due to the two activating methoxy groups.

A More Controlled Approach via Lithiation: A more precise method involves directed ortho-lithiation. Treating 1,3-dimethoxybenzene with a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) would be expected to lead to lithiation at the C2 position, between the two methoxy groups, due to the combined directing effect. Subsequent reaction with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide) would install the first fluorine atom. The introduction of the second fluorine atom would require a second directed lithiation. The first fluorine atom is a deactivating group, which would influence the site of the second lithiation. The methoxy groups would still be the primary directing groups. The most likely position for the second lithiation would be ortho to one of the methoxy groups. To achieve the 1,3-difluoro pattern, lithiation at the C5 position followed by fluorination would be necessary. The regioselectivity of this second lithiation would be critical and might require careful optimization of reaction conditions.

An alternative, and potentially more regioselective, approach could involve starting with a pre-functionalized benzene ring where the desired substitution pattern is established through a series of controlled reactions. For instance, starting with 2,6-dimethoxyphenol, one could envision a sequence involving protection of the hydroxyl group, followed by directed fluorination reactions.

The synthesis of related compounds, such as 1-bromo-2,3-difluorobenzene, has been achieved through multi-step sequences involving halogenation and dehydrohalogenation of cyclic precursors, highlighting that complex substitution patterns often require non-obvious synthetic routes. chemicalbook.com

| Reaction Step | Reagents and Conditions | Key Transformation | Control Element |

| Proposed Step 1 | 1,3-Dimethoxybenzene, sec-BuLi, TMEDA, THF, -78 °C | Ortho-lithiation at C2 | Combined directing effect of two methoxy groups |

| Proposed Step 2 | Electrophilic fluorine source (e.g., NFSI) | Introduction of the first fluorine atom | Reaction with the aryllithium intermediate |

| Proposed Step 3 | 2-Fluoro-1,3-dimethoxybenzene, BuLi | Second ortho-lithiation | Directing effect of methoxy groups vs. deactivating fluorine |

| Proposed Step 4 | Electrophilic fluorine source (e.g., NFSI) | Introduction of the second fluorine atom | Trapping of the second aryllithium intermediate |

This table presents a proposed reaction sequence and is based on established principles of organic synthesis. Specific yields and optimal conditions would require experimental validation.

Control of Diastereoselectivity

Diastereoselectivity becomes a crucial consideration when synthesizing analogues of this compound that contain one or more additional stereocenters. The control of diastereoselectivity in reactions involving fluorinated aromatic compounds is an active area of research. nih.gov

For instance, if a chiral side chain were to be introduced onto the this compound core, the existing chirality could influence the stereochemical outcome of subsequent reactions at or near the aromatic ring. This is known as substrate-controlled diastereoselection.

A general example of achieving diastereoselectivity involves the reaction of a chiral starting material. For example, the diastereoselective α-fluorination of N-tert-butanesulfinyl imidates has been developed, where the chiral sulfinyl group directs the approach of the electrophilic fluorinating agent, leading to high diastereoselectivity. acs.org While not directly on the target molecule, this principle could be applied to an analogue.

Consider an analogue of this compound bearing a chiral benzylic alcohol substituent. The reduction of a ketone precursor to this alcohol using a chiral reducing agent could proceed with high diastereoselectivity. Alternatively, if the ketone itself is prochiral, a diastereoselective addition of a nucleophile could be achieved.

In the context of creating vicinal stereogenic centers, including a fluorine atom, nickel-catalyzed enantio- and diastereoselective hydroalkylation of fluoroalkenes has been reported. nih.gov This methodology allows for the creation of fluorine-containing chiral centers with high control over the stereochemistry at the adjacent carbon.

| Reaction Type | Chiral Influence | Potential Outcome | Example Principle |

| Nucleophilic addition to a prochiral ketone | Chiral nucleophile or catalyst | Diastereomerically enriched alcohol | Addition of a Grignard reagent to a ketone with a chiral auxiliary. |

| Reduction of a prochiral ketone | Chiral reducing agent (e.g., CBS reagent) | Diastereomerically enriched alcohol | Asymmetric reduction leading to a specific diastereomer. |

| α-Fluorination of a carbonyl derivative | Chiral auxiliary on the substrate | Diastereomerically enriched fluorinated product | As seen in the fluorination of N-tert-butanesulfinyl imidates. acs.org |

| Catalytic functionalization of an alkene substituent | Chiral catalyst | Diastereomerically and enantiomerically enriched product | Nickel-catalyzed hydroalkylation of a fluoroalkene side chain. nih.gov |

This table illustrates general principles of diastereoselective control that could be applied to the synthesis of chiral analogues of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Difluoro 2,5 Dimethoxybenzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 1,3-Difluoro-2,5-dimethoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic landscape.

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, offering a map of electron density across the molecule.

¹H NMR: The proton spectrum is expected to show two distinct signals for the aromatic protons and one for the methoxy (B1213986) groups. The two aromatic protons (H-4 and H-6) are chemically non-equivalent. Due to the combined electronic effects of the flanking fluorine and methoxy substituents, their chemical shifts would likely appear in the range of δ 6.5-7.0 ppm. The two methoxy groups are also in different environments; however, their signals may be closely spaced or overlap, typically appearing around δ 3.8-4.0 ppm. sigmaaldrich.comucl.ac.uk

¹³C NMR: The ¹³C spectrum provides insight into the carbon skeleton. Six distinct signals are anticipated for the aromatic carbons and two for the methoxy carbons. The carbons directly bonded to fluorine (C-1 and C-3) will exhibit large one-bond coupling constants (¹J_CF) and appear significantly downfield. Carbons bonded to the oxygen of the methoxy groups (C-2 and C-5) will also be downfield, typically in the δ 150-160 ppm region. The remaining aromatic carbons (C-4 and C-6) and the methoxy carbons (OCH₃) will resonate at higher fields. nih.govchemicalbook.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The two fluorine atoms are chemically non-equivalent and are expected to resonate in the typical range for aryl fluorides, approximately δ -110 to -140 ppm relative to a CFCl₃ standard. ucsb.eduspectrabase.com The precise shifts are influenced by the electronic effects of the methoxy groups.

Predicted NMR Chemical Shift Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic H (H-4, H-6) | 6.5 - 7.0 | Multiplet |

| Methoxy H (-OCH₃) | 3.8 - 4.0 | Singlet(s) |

| ¹³C NMR | ||

| C-F (C-1, C-3) | ~155 - 165 | Doublet (large ¹J_CF) |

| C-O (C-2, C-5) | ~150 - 160 | Multiplet |

| C-H (C-4, C-6) | ~100 - 115 | Multiplet |

| -OCH₃ | ~55 - 60 | Singlet |

| ¹⁹F NMR | ||

| Ar-F | -110 to -140 | Multiplet |

Scalar coupling (J-coupling) between nuclei provides through-bond connectivity information. In fluorinated systems, both H-F and F-F couplings are observed and are invaluable for structural assignment. The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. researchgate.net

Analysis of the ³J(H,F) and other long-range coupling constants can, in principle, provide information about the preferred conformation of the methoxy groups relative to the plane of the benzene (B151609) ring. researchgate.net For instance, the spatial relationship between the fluorine atoms and the methoxy protons can be probed, helping to determine if the methyl groups are oriented towards or away from the fluorine substituents.

Expected NMR Coupling Constants

| Coupling Type | Typical Magnitude (Hz) | Structural Information |

| ³J(H,H) | 7-10 (ortho), 2-3 (meta), <1 (para) | Aromatic proton connectivity |

| ³J(H,F) | ~8 (ortho) | H-F through-bond connectivity |

| ⁴J(H,F) | ~5 (meta) | H-F through-bond connectivity |

| ⁵J(H,F) | ~2 (para) | H-F through-bond connectivity |

| ⁴J(F,F) | ~15-20 (meta) | F-F through-bond connectivity |

| ¹J(C,F) | 240-260 | Direct C-F bond |

| ²J(C,F) | 20-25 | Two-bond C-C-F linkage |

To unambiguously assign all the complex signals in the 1D spectra, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of C-4/H-4 and C-6/H-6 pairs, as well as the methoxy carbons and their respective protons.

NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could detect through-space interactions between fluorine atoms and nearby protons (e.g., methoxy protons or aromatic protons), providing direct evidence for the spatial arrangement and preferred conformation of the substituents. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group "fingerprint."

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to C-F and C-O bond stretching. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would be just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The most intense bands are likely to be the C-F stretches (around 1100-1300 cm⁻¹) and the asymmetric C-O-C stretch of the aryl ether linkage (around 1200-1250 cm⁻¹). isroset.orgorientjchem.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring breathing modes, which are often weak in the IR spectrum, typically give strong signals in the Raman spectrum. Symmetric vibrations are generally more Raman-active, making this technique useful for observing the symmetric C-O-C stretch and other skeletal vibrations. orientjchem.org

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

| Aromatic C-H Bend (out-of-plane) | 800 - 900 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathways

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula.

For this compound, the molecular formula is C₈H₈F₂O₂. The exact monoisotopic mass can be calculated with high precision (e.g., to four or more decimal places), which serves to confirm the compound's identity. evitachem.comnih.gov

Under electron ionization (EI), the molecule will fragment in a predictable manner. The major fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Formation of a stable [M-15]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for methoxybenzenes, leading to an [M-30]⁺ ion.

Loss of a methoxy radical (•OCH₃): Resulting in an [M-31]⁺ ion.

Subsequent loss of carbon monoxide (CO): From the resulting phenolic-type ions.

Predicted HRMS Fragmentation Data

| Ion | Formula | Description |

| [M]⁺ | [C₈H₈F₂O₂]⁺ | Molecular Ion |

| [M-CH₃]⁺ | [C₇H₅F₂O₂]⁺ | Loss of a methyl radical |

| [M-CH₂O]⁺ | [C₇H₆F₂O]⁺ | Loss of formaldehyde |

| [M-OCH₃]⁺ | [C₇H₅F₂O]⁺ | Loss of a methoxy radical |

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. researchgate.net This technique would yield precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the benzene ring and the substituents.

Dihedral Angles: Providing an exact measure of the orientation of the methoxy groups relative to the aromatic ring, which can be compared with the solution-state information from NMR.

Crystal Packing: Revealing how individual molecules arrange themselves in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as C-H···F hydrogen bonds, C-H···O interactions, or π-π stacking between aromatic rings, which govern the solid-state architecture of the material. nih.gov

Chiroptical Spectroscopy (if applicable to chiral derivatives)

There is no information available in the searched literature regarding the synthesis or study of chiral derivatives of this compound. Therefore, chiroptical spectroscopy data is not applicable.

Computational and Theoretical Investigations of 1,3 Difluoro 2,5 Dimethoxybenzene

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

At the core of theoretical investigations are quantum chemical calculations, which solve approximations of the Schrödinger equation to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a widely used computational method for studying substituted benzene (B151609) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net In studies of related dimethoxybenzene compounds, hybrid functionals such as B3LYP have been shown to provide reliable results for electronic properties. researchgate.netnih.gov These calculations are crucial for determining key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it indicates the molecule's electronic stability and susceptibility to electronic excitation. nih.gov Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are fundamental to predicting how the molecule will interact with other chemical species. nih.govnih.gov

Ab initio methods are another class of quantum chemical calculations that, in principle, derive results directly from fundamental physical constants without experimental data. pku.edu.cn The accuracy of both DFT and ab initio calculations is heavily dependent on the choice of a basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

The selection of a basis set is a critical step that balances computational expense with the desired accuracy. pku.edu.cnbohrium.com Several hierarchies of basis sets are commonly employed:

Pople Basis Sets : These are widely used and denoted by notations like 6-31G or 6-311G. The numbers indicate how the core and valence atomic orbitals are represented. These can be augmented with:

Polarization functions (e.g., (d,p)), which allow for non-spherical distortion of orbitals, providing a more accurate description of bonding. sciengine.com

Diffuse functions (+ or ++), which are important for describing anions or systems with significant lone-pair electrons. sciengine.com For example, the 6-311++G(d,p) basis set is often used for accurate vibrational frequency calculations in substituted benzenes. globalresearchonline.net

Karlsruhe Basis Sets : These are often denoted with the prefix "Def2" (e.g., Def2-TZVP). They are systematically optimized for a wide range of elements. Studies on dimethoxybenzene derivatives have shown that while a basis set like Def2-TZVP can yield lower total energies (suggesting higher accuracy), it requires more computational resources than a set like 6-31G(d,p). researchgate.netnih.govbohrium.com

The choice represents a trade-off: larger, more complex basis sets provide more accurate results but at a significantly higher computational cost. researchgate.net For many applications involving substituted benzenes, a split-valence basis set of triple-zeta quality (like 6-311G or Def2-TZVP) with added polarization functions is considered a reliable standard for obtaining accurate predictions of geometry and electronic properties. researchgate.netuwosh.edu

Table 1: Common DFT Functionals and Basis Sets in Computational Studies of Aromatic Compounds

| Category | Name | Description | Common Application |

|---|---|---|---|

| DFT Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. It is known for its general reliability. | Geometry optimization, electronic properties, vibrational frequencies. nih.gov |

| PBE0 | A hybrid functional similar to B3LYP but with a different parameterization. | Often used for comparison with B3LYP to ensure functional choice is not biasing results. nih.gov | |

| Basis Set | 6-311G(d,p) | A Pople-style triple-zeta split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | A good balance of accuracy and cost for geometry and frequency calculations. researchgate.net |

| Def2-TZVP | A Karlsruhe triple-zeta valence basis set with polarization functions. | Often yields high accuracy for energies and molecular properties. researchgate.net | |

| 6-311++G(d,p) | A Pople basis set that includes both polarization and diffuse functions for a more complete description of electron distribution. | Used for systems where anions or weak interactions are important; provides very accurate frequencies. globalresearchonline.net |

Spectroscopic Parameter Prediction and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data. By calculating these parameters and comparing them to experimental spectra, researchers can validate their theoretical models and gain a more profound understanding of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like ¹H and ¹³C. ucl.ac.uk These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shift is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS). nih.govkhanacademy.org The accuracy of the predicted shifts is sensitive to the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Conductor-like Screening Model (COSMO). nih.gov For fluorinated compounds, predicting ¹⁹F NMR parameters and H-F or C-F coupling constants is also a significant aspect of theoretical analysis.

Computational methods are also used to predict the vibrational spectra (Infrared and Raman) of molecules. Following geometry optimization, a frequency calculation is performed, typically at the same level of theory (e.g., B3LYP/6-311++G(d,p)). globalresearchonline.net This computation yields a set of vibrational modes and their corresponding frequencies.

These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. The assignments of specific vibrational bands (e.g., C-H stretch, C-F bend) are confirmed by analyzing the Total Energy Distribution (TED), which describes the contribution of each internal coordinate to a particular vibrational mode. globalresearchonline.net Studies on structurally similar molecules like 1,4-dibromo-2,5-difluorobenzene (B1294941) have demonstrated excellent agreement between scaled theoretical frequencies and experimental FT-IR and FT-Raman spectra. globalresearchonline.net

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Related Difluorobenzene Derivative (1,4-dibromo-2,5-difluorobenzene)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment (based on TED) |

|---|---|---|---|---|

| C-H Stretch | 3105 | 3098 | 3100 | ν(C-H) |

| C=C Stretch | 1485 | 1480 | 1483 | ν(C=C) |

| C-F Stretch | 1250 | 1245 | 1248 | ν(C-F) |

| C-H In-plane bend | 1135 | 1130 | 1133 | β(C-H) |

| Ring Breathing | 875 | 870 | 872 | Ring |

| C-Br Stretch | 650 | 645 | 647 | ν(C-Br) |

Note: Data is representative and based on findings for 1,4-dibromo-2,5-difluorobenzene to illustrate the methodology and expected accuracy. globalresearchonline.net

Analysis of Reactivity and Reaction Pathways

Beyond static properties, computational chemistry is instrumental in exploring the reactivity of 1,3-Difluoro-2,5-dimethoxybenzene. By analyzing the electronic structure and mapping potential energy surfaces, researchers can predict how the molecule will behave in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a primary tool for this analysis. It reveals the sites most susceptible to electrophilic attack (regions of negative potential, often near the oxygen and fluorine atoms) and nucleophilic attack (regions of positive potential). nih.govnih.gov

Furthermore, quantum chemical calculations can model entire reaction pathways. This involves locating and characterizing transition state structures, which are the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. This approach is invaluable for understanding mechanisms such as electrophilic aromatic substitution, which is a common reaction for benzene derivatives. For instance, theoretical models can predict the regioselectivity of reactions, explaining why incoming substituents add to specific positions on the aromatic ring based on the stability of the intermediate carbocations or transition states.

Investigation of Reaction Thermodynamics and Kinetics

Density Functional Theory (DFT) is a common method used to calculate the thermodynamic stability of such compounds. For instance, a study on novel dimethoxybenzene derivatives utilized DFT calculations with different functionals (like PBE, PBE0, and B3LYP) and basis sets (like Def2-TZVP and 6-311G(d,p)) to determine their electronic properties and thermodynamic stability. nih.govresearchgate.net The calculations revealed that hybrid functionals like B3LYP often provide the lowest total energy, indicating a more accurate representation of the molecule's ground state. nih.govresearchgate.net The energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with hardness and softness values, are key indicators of thermodynamic stability, which is a crucial factor for potential applications. nih.govresearchgate.net

For kinetic analysis, computational methods can be employed to model reaction pathways and determine activation energies. For example, in the study of the demethylation of dimethoxybenzene (DMB) cation radicals, the activation barriers were computed to understand the initial decomposition reactions. acs.org The process involves modeling the interaction with other molecules, such as propylene (B89431) carbonate, and calculating the enthalpy profile of the reaction, including the transition state energy. acs.org Such computational approaches allow for the prediction of reaction rates and the elucidation of reaction mechanisms at a molecular level.

Table 1: Theoretical Thermodynamic Data for Related Dimethoxybenzene Derivatives (Note: This table is illustrative of the types of data obtained from computational studies on related compounds, as specific data for this compound was not found.)

| Compound | Functional/Basis Set | Total Energy (eV) | HOMO-LUMO Gap (eV) |

| Bromo dimethoxybenzene derivative | B3LYP/Def2-TZVP | -172,318.3710 | Data not specified |

| Methyl 4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)... | B3LYP/Def2-TZVP | -33,332.8726 | Data not specified |

Source: Adapted from a study on novel dimethoxybenzene derivatives. nih.govresearchgate.net

Radical Stability and Radical Cation Formation Studies

The stability of radicals and the formation of radical cations are critical aspects of the reactivity of aromatic compounds. For dimethoxybenzene derivatives, computational studies have been instrumental in understanding these phenomena.

A study on the 1,4-dimethoxybenzene (B90301) radical cation utilized resonance Raman spectroscopy in conjunction with molecular orbital and normal co-ordinate calculations to analyze the changes in structure and bonding upon radical formation. rsc.org This approach provides detailed information on how the electronic structure is perturbed when an electron is removed to form the radical cation.

Furthermore, first-principles investigations have been conducted on various dimethoxybenzene (DMB) analogues to understand the factors affecting their stability as catholyte candidates in redox flow batteries. acs.org These studies compute properties such as deprotonation free energies, dimerization energies, and demethylation energies of the DMB cation radicals. acs.org The calculations help in predicting the stability of these radical cations in different solvent environments. For example, the deprotonation of the cation radical in water is a key reaction, and its thermochemistry can be understood by calculating the free energy change. acs.org

Table 2: Computed Properties of Dimethoxybenzene (DMB) Cation Radicals in Aqueous Medium (Note: This table presents data for various DMB analogues to illustrate the scope of computational studies on radical cation stability.)

| Reaction | Property | Description |

| Deprotonation | ΔG(H+)aq | Free energy change for the deprotonation from the methoxy (B1213986) group. |

| Dimerization | ΔGdimeraq | Free energy change for the dimerization of two cation radicals. |

| Demethylation | ΔG(CH3+) | Free energy change for the demethylation of the cation radical. |

Source: Adapted from a first-principles investigation of dimethoxybenzene catholyte candidates. acs.org

Transition State Analysis for Mechanistic Elucidation

Transition state theory is a cornerstone of understanding reaction mechanisms, and computational chemistry provides the tools to locate and characterize transition state structures. Due to their transient and unstable nature, experimental observation of transition states is extremely challenging, making computational exploration essential. ims.ac.jp

Methods like the Nudged Elastic Band (NEB) and its improved versions, as well as the dimer method, are commonly used to find transition states between known reactants and products. ims.ac.jpnih.gov These methods optimize a path connecting the reactant and product to pass through the transition state, which is a first-order saddle point on the potential energy surface. ims.ac.jp

For reactions involving compounds like this compound, transition state analysis can elucidate the mechanism of various transformations, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. For instance, in a Rh(III)-catalyzed cascade annulation of 5-amino-1-aryl-pyrazoles, H/D exchange experiments coupled with computational analysis can provide insights into the C–H activation steps, which are crucial for understanding the reaction mechanism. acs.org

While specific transition state analyses for reactions of this compound were not found in the provided search results, the general methodologies are widely applicable. These computational techniques allow for the determination of activation energies, the visualization of the geometry of the transition state, and the identification of key bond-breaking and bond-forming events.

Solvent Effects and Intermolecular Interactions Modeling

The solvent environment can significantly influence the properties and reactivity of molecules. Computational models are used to simulate these effects, ranging from simple implicit solvent models to more complex explicit solvent models. ucsb.edu

Implicit solvent models, such as the polarizable continuum model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. ucsb.edu Explicit solvent models involve including a number of solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a higher computational cost. ucsb.edu

For fluorinated benzene derivatives, molecular dynamics simulations have been used to study their solvation in supercritical CO2. rsc.org These studies have shown that fluorinated compounds can be better solvated than their hydrogenated analogs due to a higher coordination number with the solvent, stemming from an increased solvent-accessible surface area. rsc.org

The modeling of intermolecular interactions is also crucial. Hirshfeld surface analysis is a powerful tool used in conjunction with crystallographic data to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis can reveal the nature and extent of interactions such as hydrogen bonds and van der Waals forces, which stabilize the crystal structure. nih.gov For dimethoxybenzene derivatives, Hirshfeld analysis has been used to highlight significant hydrogen bonding involving oxygen atoms and other substituents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

For flexible molecules like this compound, which has rotatable methoxy groups, computational methods can predict the preferred orientations of these groups. While a specific conformational analysis for this compound was not found, studies on related molecules provide a framework for such investigations. For example, supersonic molecular jet laser spectroscopy has been used to show that for some sterically unhindered methoxy-substituted benzenes, only one stable conformation exists.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov In conjunction with Principal Component Analysis (PCA), MD simulations can be used to explore the conformational landscape of a molecule and identify its dominant modes of motion. nih.gov These techniques can reveal large-scale conformational changes, such as the correlated rotations of substituent groups, and provide insights into the flexibility and dynamics of the molecule. nih.gov

Reactivity Profiles and Transformational Chemistry of 1,3 Difluoro 2,5 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Core

The benzene (B151609) ring of 1,3-difluoro-2,5-dimethoxybenzene is influenced by competing electronic effects. The methoxy (B1213986) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms are deactivating yet also ortho- and para-directing. jmu.edu The combined effect makes the C4 and C6 positions the most electron-rich and sterically accessible sites for electrophilic attack.

A key example of electrophilic aromatic substitution is nitration. The reaction of analogous fluorinated dimethoxybenzenes with nitric acid demonstrates that the positions para to a fluorine atom are highly favored for substitution. mdpi.com For this compound, this would lead to substitution at the C4 or C6 position. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, highlighting the directing power of the fluoro and methoxy groups. mdpi.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org While the fluorine atoms deactivate the ring towards these reactions, the strong activation from the two methoxy groups ensures that substitution can proceed under appropriate conditions, primarily at the available C4 and C6 positions.

Nucleophilic Aromatic Substitution Reactions of Fluorine Atoms

The presence of electron-withdrawing fluorine atoms on the benzene ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), forming a negatively charged Meisenheimer complex intermediate. libretexts.org This intermediate is stabilized by electron-withdrawing groups, and the subsequent loss of the fluoride (B91410) ion restores aromaticity. libretexts.orglibretexts.org

Fluorine is an excellent leaving group for SNAr reactions. The rate of these reactions is significantly enhanced when strong electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, while the methoxy groups are electron-donating, the collective electron-withdrawing effect of the fluorine atoms facilitates the displacement of one or both fluorine atoms by strong nucleophiles. Common nucleophiles for this transformation include alkoxides, amines, and thiolates. nih.gov

Organometallic Transformations and Catalytic Reactions

The methoxy groups in this compound can direct organometallic reactions, particularly ortho-lithiation. The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively remove a proton from the C4 or C6 position, which is adjacent to a methoxy group and situated between the two fluorine atoms. psu.edu The resulting aryllithium species is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups.

This lithiation strategy is fundamental to creating more complex molecules. For example, the lithiated intermediate can react with aldehydes, ketones, carbon dioxide (carboxylation), or be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The choice of solvent and temperature is critical in these reactions to ensure clean deprotonation over other potential side reactions. psu.edu

Radical Reactions and Single-Electron Transfer Processes

Information regarding radical reactions specifically involving this compound is limited in readily available literature. However, aromatic compounds can participate in reactions initiated by radical species or through single-electron transfer (SET) mechanisms. For instance, certain coupling reactions or reactions with highly reactive metals can proceed via SET pathways. The presence of fluoro and methoxy groups would influence the electron potential of the molecule, affecting its ability to accept or donate a single electron.

Cycloaddition Chemistry and Pericyclic Reactions (e.g., Benzyne (B1209423) Diels-Alder Analogues)

This compound is a precursor for generating a highly reactive benzyne intermediate. Treatment with a strong base, such as n-butyllithium, can induce a metalation-elimination sequence. The base first abstracts a proton from the C4 position, followed by the elimination of the adjacent fluorine atom at C3, leading to the formation of 3-fluoro-2,5-dimethoxybenzyne.

This benzyne intermediate can be trapped in situ by a diene in a [4+2] cycloaddition reaction, analogous to a Diels-Alder reaction. researchgate.netacs.org Furan is a common trapping agent, reacting with the benzyne to form an oxabenzonorbornadiene derivative. acs.org These cycloadducts can then undergo further transformations, such as acid-catalyzed ring-opening, to yield highly substituted naphthol and anthracenol derivatives. researchgate.netacs.org This iterative benzyne-furan Diels-Alder strategy provides a powerful method for the synthesis of complex polycyclic aromatic systems. researchgate.net

Table 1: Benzyne Formation and Cycloaddition

| Reactant | Reagents/Conditions | Intermediate | Trapping Agent | Product Type |

|---|

Functional Group Interconversions and Derivatization

The methoxy groups of this compound can be chemically modified, most commonly through ether cleavage (demethylation). This reaction converts one or both methoxy groups into hydroxyl groups, yielding the corresponding fluorinated phenols or hydroquinones.

Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this transformation. Other reagents, such as strong protic acids like hydrobromic acid (HBr), can also be employed. The resulting dihydroxy-difluorobenzene is a valuable intermediate for synthesizing other compounds, such as fluorinated quinones, which are important in materials science and medicinal chemistry.

Table 2: Demethylation Reaction

| Reactant | Reagents/Conditions | Product |

|---|

Side-Chain Functionalization

While the aromatic core of this compound is the primary site for many chemical transformations, the methoxy groups represent "side-chains" that can also undergo functionalization. The most significant of these transformations is the cleavage of the methyl-oxygen ether bond, a reaction that converts the methoxy groups into hydroxyl groups. This demethylation reaction is a critical process for accessing the corresponding dihydroxybenzene derivative.

Demethylation to 1,3-Difluoro-2,5-dihydroxybenzene

The cleavage of aryl methyl ethers is a common and important transformation in organic synthesis, often employed to deprotect phenol (B47542) groups or to synthesize polyphenol compounds. For this compound, this transformation yields 1,3-difluoro-2,5-dihydroxybenzene. A standard and highly effective reagent for this purpose is boron tribromide (BBr₃). orgsyn.orgnih.govmasterorganicchemistry.comajrconline.org

The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. nih.gov This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond in an Sₙ2-type mechanism. nih.govajrconline.org The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during aqueous workup to yield the final dihydroxy product. orgsyn.orgajrconline.org

While specific studies detailing the demethylation of this compound are not extensively reported in peer-reviewed literature, the reaction conditions are well-established for a wide range of aryl methyl ethers, including those with halogen substituents. orgsyn.orgajrconline.orgcommonorganicchemistry.comresearchgate.net The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures, ranging from -78°C to 0°C, to control the reactivity of the potent BBr₃ reagent. commonorganicchemistry.comresearchgate.net

A representative procedure for the demethylation of a dimethoxybenzene derivative using boron tribromide is outlined in the table below. It is anticipated that this compound would react under similar conditions to afford 1,3-difluoro-2,5-dihydroxybenzene.

Table 1: Representative Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Temperature | Reaction Time | Workup | Ref. |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0°C to room temperature | Overnight | Aqueous (e.g., water, sat. aq. NaHCO₃) | orgsyn.orgcommonorganicchemistry.com |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78°C | 1-2 hours | Aqueous | commonorganicchemistry.com |

The presence of the electron-withdrawing fluorine atoms on the benzene ring is expected to influence the reactivity of the methoxy groups. The inductive effect of fluorine deactivates the benzene ring, which could potentially make the ether oxygens slightly less basic and therefore affect the rate of adduct formation with BBr₃. vaia.com However, the fundamental chemistry of ether cleavage with this reagent is expected to remain the same.

Other strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can also be used for ether cleavage, though BBr₃ often provides milder conditions and higher yields, especially for substrates with multiple functional groups. masterorganicchemistry.commasterorganicchemistry.com

At present, detailed research findings on other side-chain functionalizations, such as the oxidation of the methoxy groups to other functionalities for this compound, are not prominent in the available scientific literature.

Advanced Applications of 1,3 Difluoro 2,5 Dimethoxybenzene and Its Derivatives in Chemical Science

Role as Building Blocks in Complex Organic Synthesis

The strategic placement of substituents on the 1,3-difluoro-2,5-dimethoxybenzene scaffold makes it a theoretical candidate for complex syntheses, although specific examples are not prevalent in the searched literature.

Based on the conducted research, there is no specific information available in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) or extended π-systems. The synthesis of PAHs often involves intramolecular cyclization reactions, such as the Scholl reaction, of complex oligophenylene precursors which can be built up using methods like Diels-Alder reactions or transition-metal-catalyzed cross-couplings researchgate.netyoutube.com.

A review of the scientific literature did not yield specific examples of this compound or its immediate derivatives being used in multicomponent reactions to synthesize functionalized naphthols and anthracenols. Multicomponent reactions are powerful tools for creating molecular complexity in a single step, often employed to generate diverse libraries of compounds nih.gov.

The dimethoxybenzene scaffold is a key component in analogues of resveratrol (B1683913), a naturally occurring stilbenoid with known health benefits. While direct synthesis from this compound is not specified, closely related structural isomers have been synthesized and studied for their biological activity. These syntheses typically employ olefination methods like the Wittig reaction or Heck coupling to form the characteristic stilbene (B7821643) double bond researchgate.netnih.gov.

Research into the bioactivity of synthetic stilbenes has explored compounds structurally related to this compound. A study comparing several resveratrol analogues in the model organism Caenorhabditis elegans highlighted two compounds of interest: trans-3,5-dimethoxy-4-fluoro-4'-hydroxystilbene and trans-2,5-dimethoxy-4'-hydroxystilbene nih.gov.

The key findings revealed that these synthetic derivatives exhibited significant biological effects. Notably, trans-3,5-dimethoxy-4-fluoro-4'-hydroxystilbene and trans-2,5-dimethoxy-4'-hydroxystilbene were found to reduce the accumulation of reactive oxygen species (ROS) in vivo. Furthermore, both compounds increased the mobility of aged nematodes and, most significantly, prolonged their mean lifespans, an effect not observed with resveratrol itself under the same conditions nih.govbyu.edu. These results suggest that specific substitutions on the stilbene core, including patterns found in derivatives of dimethoxybenzene, can enhance biological efficacy, making them promising candidates for further pharmacological investigation nih.govbyu.edu.

Table 1: Biological Activity of Resveratrol Analogues in C. elegans

| Compound Name | In-vitro Radical Scavenging (TEAC) | In-vivo ROS Reduction | Lifespan Extension |

|---|---|---|---|

| Resveratrol | High | No | No |

| Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) | Moderate | No | No |

| trans-3,5-dimethoxy-4-fluoro-4'-hydroxystilbene | Moderate | Yes | Yes |

| trans-2,5-dimethoxy-4'-hydroxystilbene | High | Yes | Yes |

Data sourced from Wenzel et al., 2017. nih.gov

Development of Ligands for Coordination Chemistry and Catalysis

The scientific literature reviewed did not provide specific instances of this compound being used as a scaffold for the development of ligands for coordination chemistry or catalysis. The design of ligands often involves the functionalization of aromatic rings with coordinating atoms (like phosphorus, nitrogen, or sulfur) whose electronic properties are tuned by the ring's substituents.

Applications in Materials Science

While fluorinated and methoxy-substituted aromatic compounds are of great interest in materials science, specific applications for this compound were not found in the reviewed literature.

There is no information in the searched literature on the use of this compound as a precursor for advanced monomers and polymers for optoelectronic applications. The development of such materials often involves monomers with specific electronic properties to control the energy levels (HOMO/LUMO) of the resulting polymers. For instance, resveratrol-based monomers containing trifluorovinyl-ether groups have been synthesized to create cross-linked networks with low dielectric constants and high thermal stability, suitable for microelectronic applications acs.org.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Resveratrol (trans-3,4',5-trihydroxystilbene) |

| Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) |

| trans-3,5-dimethoxy-4-fluoro-4'-hydroxystilbene |

| trans-2,5-dimethoxy-4'-hydroxystilbene |

| trans-4'-hydroxy-3,4,5-trifluorostilbene |

| trans-2,4',5-trihydroxystilbene |

Electrochemical Applications as Redox Shuttles or in Conductive Polymer Electrodeposition

The unique electronic properties of fluorinated dimethoxybenzene compounds, arising from the interplay between the electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) groups, make them and their derivatives intriguing candidates for electrochemical applications. evitachem.com While direct, large-scale application of this compound in these areas is still a subject of ongoing research, the principles have been demonstrated with structurally related molecules, paving the way for future developments.

Redox Shuttles for Overcharge Protection:

In lithium-ion batteries, overcharging can lead to electrolyte decomposition and unsafe conditions. A redox shuttle is an additive to the electrolyte that provides a reversible redox reaction to "lock" the cell's potential, preventing overcharge. researchgate.net This mechanism involves a molecule that gets oxidized at the cathode at a potential slightly above the normal end-of-charge voltage, travels to the anode to be reduced, and then cycles back, dissipating excess energy as heat. researchgate.net

Dimethoxybenzene derivatives have been studied for this purpose. For instance, 1,2-dimethoxybenzene (B1683551) can act as a redox shuttle, being oxidized and reduced to protect the cell components. researchgate.net Another example, 3,5-di-tert-butyl-1,2-dimethoxybenzene, was synthesized and investigated as a redox shuttle additive, although its electrochemical stability was found to be lower than its isomer, 2,5-di-tert-butyl-1,4-dimethoxybenzene. osti.gov The strategic placement of fluorine atoms on the benzene (B151609) ring, as in this compound, is a known method to fine-tune the redox potential of aromatic molecules. This suggests that fluorinated derivatives could be designed to have ideal redox potentials for protecting various battery chemistries.

Conductive Polymer Electrodeposition:

Conductive polymers are materials that combine the electrical properties of metals with the processing advantages of polymers. Electrodeposition is a common method to coat electrode surfaces with these polymers. For example, poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer, can be electrodeposited onto cathode materials in lithium-ion batteries. rsc.org This polymer coating acts as a flexible binder, improves adhesion, enhances charge transfer, and minimizes side reactions between the electrode and the electrolyte. rsc.org

Aromatic compounds like this compound can, in principle, serve as monomers for the synthesis of novel conductive polymers through electropolymerization. The fluorine and methoxy substituents would influence the polymerization process and the final properties of the polymer, such as its conductivity, stability, and morphology.

Table 1: Examples of Dimethoxybenzene Derivatives in Electrochemical Research

| Compound Name | Application | Function/Finding |

| 1,2-Dimethoxybenzene | Redox Shuttle Additive | Circulates in the cell, undergoing oxidation and reduction to prevent overcharging. researchgate.net |

| 3,5-Di-tert-butyl-1,2-dimethoxybenzene | Redox Shuttle Additive | Synthesized for overcharge protection, but showed limited electrochemical stability compared to its isomers. osti.gov |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Conductive Polymer Coating | Electrodeposited on cathodes to improve adhesion, enhance charge transfer, and reduce side reactions. rsc.org |

Intermediates in the Synthesis of Advanced Chemical Probes and Specialty Chemicals

Fluorinated aromatic compounds are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and other specialty materials. jmu.edu this compound and its isomers serve as valuable intermediates due to the specific reactivity conferred by their substituents.

A prominent example involves the use of the related isomer, 1,4-difluoro-2,5-dimethoxybenzene (B174104) , as a precursor for generating arynes for Diels-Alder reactions. researchgate.netnih.gov This strategy allows for the rapid construction of complex, multi-substituted polycyclic aromatic systems. The process involves the in-situ generation of a highly reactive 4-fluoro-3,6-dimethoxybenzyne intermediate from 1,4-difluoro-2,5-dimethoxybenzene. This benzyne (B1209423) can then undergo a [4+2] cycloaddition reaction with a diene, such as a substituted furan. researchgate.netnih.gov

The resulting cycloadduct, a substituted oxabenzonorbornadiene, can be further transformed. Treatment with acid can lead to a ring-opening aromatization, yielding substituted naphthol derivatives. researchgate.netnih.gov This process can be repeated in an iterative fashion to build even larger, highly functionalized structures like anthracenols. researchgate.netnih.gov This synthetic route provides a programmed approach to creating octaarylnaphthalenes and octaarylanthracenes, which are complex structures of interest in materials science. researchgate.net The versatility of this method highlights the importance of difluoro-dimethoxybenzene scaffolds in advanced organic synthesis.

Furthermore, halogenated difluorobenzene derivatives, such as 5-Bromo-1,3-difluoro-2-iodobenzene, are recognized as versatile building blocks for creating pharmaceuticals and advanced materials through cross-coupling reactions. chemimpex.com

Table 2: Synthetic Applications of Difluoro-dimethoxybenzene Derivatives

| Precursor | Reaction Type | Key Intermediate | Product Class |

| 1,4-Difluoro-2,5-dimethoxybenzene | Benzyne-Furan Diels-Alder | 4-Fluoro-3,6-dimethoxybenzyne | Substituted Naphthols, Anthracenols researchgate.netnih.gov |

| 5-Bromo-1,3-difluoro-2-iodobenzene | Cross-Coupling Reactions | N/A | Pharmaceuticals, Advanced Materials chemimpex.com |

Design of Sensing and Recognition Systems

The development of chemical sensors for detecting specific analytes is a critical area of research. The unique photophysical properties of complex aromatic systems make them ideal candidates for fluorescent sensors. Derivatives of difluorobenzene are instrumental in constructing such sensing systems.